molecular formula C44H62O14 B13145228 TenacissosideI

TenacissosideI

Cat. No.: B13145228
M. Wt: 815.0 g/mol
InChI Key: HXIHLBDNTFYMIC-KJENMGRWSA-N
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Description

Tenacissoside I is a naturally occurring compound found in certain plant species It is known for its complex molecular structure and potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenacissoside I involves multiple steps, including the extraction from natural sources and subsequent chemical modifications. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Common reaction conditions include controlled temperatures and pH levels to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of Tenacissoside I typically involves large-scale extraction from plant materials, followed by purification processes such as chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Tenacissoside I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various organic solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Tenacissoside I has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Researchers explore its effects on cellular processes and its potential as a bioactive agent.

    Medicine: Tenacissoside I is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Tenacissoside I involves its interaction with specific molecular targets within cells. It is known to modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes or receptors, thereby affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

    Tenacissoside H: Another compound with a similar structure but different biological activities.

    Tenacigenin B: Shares some structural features with Tenacissoside I but has distinct pharmacological properties.

Uniqueness: Tenacissoside I is unique due to its specific molecular configuration and the particular biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C44H62O14

Molecular Weight

815.0 g/mol

IUPAC Name

[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate

InChI

InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43?,44-/m1/s1

InChI Key

HXIHLBDNTFYMIC-KJENMGRWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O

Origin of Product

United States

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